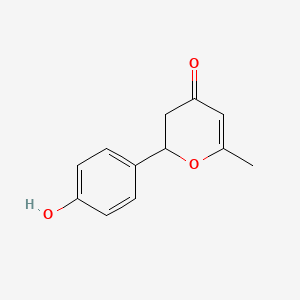

2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one

Description

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-6-methyl-2,3-dihydropyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-8-6-11(14)7-12(15-8)9-2-4-10(13)5-3-9/h2-6,12-13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTXNQGVHWYOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(O1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657515 | |

| Record name | 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167483-18-2 | |

| Record name | 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific knowledge on 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one, a phenolic compound of interest in natural product chemistry. The primary focus of this document is to detail its natural source, available data on its isolation, and to highlight areas where further research is critically needed. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields who are interested in the potential applications of this molecule.

Introduction

This compound is a pyranone derivative with a phenolic substituent. Its chemical structure suggests potential for biological activity, making it a target for phytochemical investigation. The stereochemistry of the molecule is of particular importance, with the (S)-enantiomer being the form isolated from its primary natural source. This guide will focus on the naturally occurring (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one.

Natural Source

The sole identified natural source of (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one is the plant Scutellaria barbata D.Don.[1][2][3][4] This herbaceous plant, belonging to the Lamiaceae family, is a well-known traditional Chinese medicine. It is widely distributed in southern China and other parts of Asia and has been historically used for its purported anti-inflammatory and antitumor properties.[5]

Quantitative Data

A thorough review of the existing scientific literature reveals a significant gap in the quantitative analysis of (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one in Scutellaria barbata. To date, no studies have been published that report the yield or concentration of this specific compound from the plant material. While methods for the quantitative analysis of other flavonoids and phenolic compounds in Scutellaria barbata have been developed, they have not been applied to this particular molecule.[5][6] This lack of quantitative data presents a major hurdle in assessing the feasibility of its extraction for research and development purposes.

Table 1: Summary of Natural Source and Quantitative Data

| Compound | Natural Source | Plant Part | Quantitative Data (Yield/Abundance) | Citation |

| (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one | Scutellaria barbata D.Don | Aerial parts | Not Reported | [1] |

Experimental Protocols

The initial isolation of (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one was reported by Wang et al. in 2011.[1] However, the published work provides a general overview of the methodology rather than a detailed, step-by-step protocol.

General Isolation and Purification Workflow

The isolation of (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one from Scutellaria barbata involves a multi-step process that can be broadly categorized as extraction followed by chromatographic separation.

Caption: General workflow for the isolation of the target compound.

Detailed Methodologies (Information Gap)

A significant limitation in the current body of research is the absence of a detailed experimental protocol for the isolation and purification of (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one. Key missing details include:

-

Extraction Parameters: Specifics of the ethanol extraction process, such as the ethanol concentration, temperature, extraction time, and solid-to-liquid ratio, are not available.

-

Chromatographic Conditions: Detailed parameters for column chromatography (e.g., stationary phase, mobile phase gradient) and preparative HPLC (e.g., column type, mobile phase composition, flow rate, detection wavelength) have not been published.

-

Spectroscopic Data: While the structure was elucidated by spectroscopic analysis, the complete raw data (¹H-NMR, ¹³C-NMR, and mass spectrometry data) is not readily accessible in a detailed format in the primary literature.[1]

Biological Activity and Signaling Pathways (Information Gap)

A critical knowledge gap exists regarding the biological activity of this compound. There are currently no published studies investigating its pharmacological effects, such as cytotoxic, anti-inflammatory, or antioxidant activities. Consequently, no signaling pathways involving this compound have been elucidated.

It is important to distinguish the target compound from the structurally similar but distinct molecule, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP). DDMP has been reported to possess antioxidant properties.[7][8] However, these findings cannot be extrapolated to this compound due to differences in their chemical structures.

The lack of biological data makes it impossible to create the requested diagrams of signaling pathways.

Future Directions

The current state of knowledge on this compound presents several opportunities for future research. The following areas are of high priority:

-

Development of a Quantitative Method: Establishing a validated analytical method, such as HPLC or UPLC-MS/MS, for the quantification of the compound in Scutellaria barbata is essential.

-

Optimization of Isolation Protocol: A systematic study to optimize the extraction and purification procedures is needed to improve yield and purity, facilitating further research.

-

Screening for Biological Activity: Comprehensive in vitro screening of the purified compound is required to identify any potential cytotoxic, anti-inflammatory, antioxidant, or other pharmacological activities.

-

Mechanism of Action Studies: Should biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action and identifying the molecular targets and signaling pathways involved.

Conclusion

This compound is a natural product isolated from Scutellaria barbata. Despite its discovery over a decade ago, there remains a significant lack of fundamental scientific data, including its abundance in the natural source, a detailed isolation protocol, and any information on its biological activities. This technical guide consolidates the limited available information and highlights the substantial knowledge gaps that need to be addressed by future research. The elucidation of these missing details is crucial for unlocking the potential of this compound for applications in drug discovery and development.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization and quantification of the chemical compositions of Scutellariae Barbatae herba and differentiation from its substitute by combining UHPLC-PDA-QTOF-MS/MS with UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Chromatographic fingerprint and quantitative analysis of seven bioactive compounds of Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparative study of the quality differences and seasonal dynamics of flavonoids between the aerial parts and roots of Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Isolating a Novel Phenol from Scutellaria barbata: A Technical Guide to 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one

For Immediate Release

This technical guide provides an in-depth overview of the isolation and characterization of the novel phenolic compound, (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one, from the medicinal herb Scutellaria barbata. This document is intended for researchers, scientists, and drug development professionals interested in the chemical constituents of traditional medicinal plants and their potential pharmacological applications.

Scutellaria barbata D. Don, also known as Ban Zhi Lian, is a perennial herb widely used in traditional Chinese medicine for its anti-tumor, anti-inflammatory, and antiviral properties.[1][2] Its rich chemical profile includes flavonoids, diterpenoids, and polysaccharides, which are believed to contribute to its therapeutic effects.[1][2] Recent phytochemical investigations have led to the isolation of a novel dihydropyranone, (S)-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one, expanding the known chemical diversity of this plant species.[3][4]

This guide details the experimental methodology for the extraction, isolation, and structural elucidation of this compound, presenting all quantitative data in a clear and accessible format.

Experimental Protocols

The isolation of (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one from Scutellaria barbata was first reported by Wang et al. in 2011.[3][4] The following protocols are based on their published methodology.

Plant Material and Extraction

-

Plant Material: The whole plant of Scutellaria barbata was collected and air-dried.

-

Extraction: The dried plant material (5 kg) was powdered and extracted three times with 95% ethanol (EtOH) at room temperature.

-

Concentration: The combined ethanol extracts were concentrated under reduced pressure to yield a crude extract (280 g).

Fractionation and Isolation

The crude extract was subjected to a series of chromatographic separations to isolate the target compound.

-

Initial Column Chromatography:

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of petroleum ether and acetone.

-

Procedure: The crude extract was loaded onto the silica gel column and eluted with a stepwise gradient of petroleum ether-acetone (from 10:1 to 1:1 v/v). Fractions were collected and monitored by thin-layer chromatography (TLC).

-

-

Repetitive Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of chloroform (CHCl₃) and methanol (MeOH).

-

Procedure: Fractions containing the target compound were combined and further purified by repeated column chromatography using a chloroform-methanol gradient.

-

-

Final Purification by Preparative TLC:

-

Stationary Phase: Silica gel GF₂₅₄ plates.

-

Developing Solvent: A mixture of chloroform and methanol.

-

Procedure: The semi-purified fractions were subjected to preparative TLC to yield the pure compound.

-

Data Presentation

Physicochemical and Spectroscopic Data

The structure of the isolated compound was elucidated based on comprehensive spectroscopic analysis.

| Property | Data |

| Molecular Formula | C₁₂H₁₂O₃ |

| Molecular Weight | 204.22 g/mol |

| Appearance | Colorless oil |

| Optical Rotation | [α]²⁰D -25.0 (c 0.1, MeOH) |

| UV (MeOH) λₘₐₓ (log ε) | 225 (4.08), 278 (3.25) nm |

| IR (KBr) νₘₐₓ | 3380, 1665, 1590, 1515, 1450 cm⁻¹ |

| ¹H-NMR (400 MHz, CD₃OD) | δ 7.30 (2H, d, J = 8.4 Hz, H-2', H-6'), 6.81 (2H, d, J = 8.4 Hz, H-3', H-5'), 5.45 (1H, dd, J = 12.8, 2.8 Hz, H-2), 5.38 (1H, s, H-5), 2.81 (1H, dd, J = 16.8, 12.8 Hz, H-3a), 2.65 (1H, dd, J = 16.8, 2.8 Hz, H-3b), 2.25 (3H, s, 6-CH₃) |

| ¹³C-NMR (100 MHz, CD₃OD) | δ 198.5 (C-4), 175.2 (C-6), 158.4 (C-4'), 131.2 (C-1'), 129.0 (C-2', C-6'), 116.5 (C-3', C-5'), 101.9 (C-5), 80.5 (C-2), 45.1 (C-3), 20.8 (6-CH₃) |

| HRESIMS m/z | 205.0860 [M+H]⁺ (calcd. for C₁₂H₁₃O₃, 205.0865) |

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the isolation of (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one from Scutellaria barbata.

Biological Activity and Signaling Pathways

To date, the primary literature describing the isolation of (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one does not report on its biological activities. The authors of the initial study noted that its biological activities were under evaluation.[3] Subsequent targeted searches for pharmacological studies on this specific compound have not yielded any published results.

While many compounds from Scutellaria barbata, particularly flavonoids, have demonstrated significant anti-tumor and anti-inflammatory effects through modulation of various signaling pathways, there is currently no specific data available for (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one. Further research is required to determine the bioactivity and potential mechanisms of action of this novel dihydropyranone.

The following diagram represents a generalized logical relationship for future investigation into the biological activity of this compound.

Conclusion

This technical guide provides a comprehensive summary of the isolation and characterization of the novel phenolic compound, (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one, from Scutellaria barbata. The detailed experimental protocols and spectroscopic data presented herein serve as a valuable resource for researchers in the fields of natural product chemistry and drug discovery. The absence of reported biological activity for this compound highlights a significant knowledge gap and presents an opportunity for future pharmacological investigations to explore its potential therapeutic applications.

References

- 1. academicjournals.org [academicjournals.org]

- 2. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata [mdpi.com]

- 3. Two New Phenols from Scutellaria barbata | MDPI [mdpi.com]

- 4. Two new phenols from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one, a phenolic compound isolated from the medicinal herb Scutellaria barbata. This document collates available data on its nomenclature, physicochemical characteristics, and spectral properties. Detailed experimental protocols for its isolation and characterization are also presented. At present, there is limited publicly available information regarding the specific biological activities and associated signaling pathways of this compound. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, natural product research, and drug development.

Chemical and Physical Properties

(S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one is a natural product identified as an amorphous powder.[1] Its core chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (S)-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one | [1] |

| Molecular Formula | C₁₂H₁₂O₃ | [1] |

| Molecular Weight | 204.22 g/mol | [1] |

| Appearance | Amorphous powder | [1] |

| CAS Number | 1351338-15-2 ((S)-enantiomer) | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | [2] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Optical Rotation | [α]²⁰D -35 (c 0.1, MeOH) | [1] |

Spectral Data

The structural elucidation of (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one was accomplished through a combination of spectroscopic techniques.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded in methanol-d₄. The chemical shifts (δ) are reported in ppm, and coupling constants (J) are in Hertz.

| ¹H-NMR (CD₃OD, 500 MHz) | ¹³C-NMR (CD₃OD, 125 MHz) |

| δ 7.30 (2H, d, J = 8.5 Hz, H-2', 6') | δ 198.8 (C-4) |

| δ 6.82 (2H, d, J = 8.5 Hz, H-3', 5') | δ 177.3 (C-6) |

| δ 5.46 (1H, s, H-5) | δ 160.0 (C-4') |

| δ 5.43 (1H, dd, J = 12.5, 4.0 Hz, H-2) | δ 131.2 (C-1') |

| δ 2.89 (1H, dd, J = 17.0, 12.5 Hz, H-3a) | δ 129.2 (C-2', 6') |

| δ 2.70 (1H, dd, J = 17.0, 4.0 Hz, H-3b) | δ 116.8 (C-3', 5') |

| δ 2.15 (3H, s, H-7) | δ 108.3 (C-5) |

| δ 81.1 (C-2) | |

| δ 45.4 (C-3) | |

| δ 20.3 (C-7) |

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass.

| Technique | Ion | m/z |

| HRESIMS | [M + H]⁺ | 205.0859 (Calculated for C₁₂H₁₃O₃, 205.0865) |

Infrared (IR) and Ultraviolet (UV) Spectroscopy

| IR (KBr) νₘₐₓ (cm⁻¹) | UV (MeOH) λₘₐₓ (nm) (log ε) |

| 3380, 1660, 1600, 1516 | 225 (4.15), 278 (4.18) |

Experimental Protocols

Isolation of (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one

The following protocol is based on the method described by Wang et al. (2011) for the isolation of the compound from Scutellaria barbata.[1]

References

Spectroscopic Data of (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the naturally occurring phenolic compound, (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one. This compound has been isolated from Scutellaria barbata, a plant used in traditional medicine. The structural elucidation of this compound was achieved through extensive spectroscopic analysis, the data from which is detailed below.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one.

Table 1: ¹H-NMR Spectroscopic Data (500 MHz, CD₃OD)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.29 | d | 8.5 | H-2', H-6' |

| 6.80 | d | 8.5 | H-3', H-5' |

| 5.42 | s | H-5 | |

| 5.38 | dd | 12.5, 3.0 | H-2 |

| 2.76 | dd | 17.0, 12.5 | H-3a |

| 2.58 | dd | 17.0, 3.0 | H-3b |

| 2.26 | s | 6-CH₃ |

Table 2: ¹³C-NMR Spectroscopic Data (125 MHz, CD₃OD)

| Chemical Shift (δ) ppm | Assignment |

| 198.2 | C-4 |

| 176.4 | C-6 |

| 159.0 | C-4' |

| 131.6 | C-1' |

| 129.0 | C-2', C-6' |

| 116.6 | C-3', C-5' |

| 108.4 | C-5 |

| 80.8 | C-2 |

| 44.5 | C-3 |

| 20.9 | 6-CH₃ |

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

| Spectroscopic Technique | Data |

| IR (KBr) νₘₐₓ cm⁻¹ | 3380 (O-H), 1660 (C=O), 1605, 1515, 1450 (aromatic C=C) |

| HR-ESI-MS | m/z 205.0862 [M+H]⁺ (Calculated for C₁₂H₁₃O₃, 205.0865) |

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of the purified compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in an appropriate deuterated solvent (e.g., methanol-d₄, CD₃OD). The solution is then filtered into a clean NMR tube to a height of approximately 4-5 cm.

-

Data Acquisition: The NMR spectra are recorded on a spectrometer, such as a 500 MHz instrument. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-IR spectroscopy, a small amount of the solid or liquid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol).

-

Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass analyzer is operated in high-resolution mode to determine the accurate mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and structure elucidation of a natural product.

Caption: Workflow for Natural Product Structure Elucidation.

Unveiling the Bioactivity of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one: A Technical Overview and Exploration of a Structurally Related Analogue

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current understanding of the biological activity of the phenolic compound 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one. Extensive literature review reveals a notable scarcity of specific bioactivity data for this molecule. It has been identified and isolated from the herb Scutellaria barbata, a plant with a history in traditional medicine, yet comprehensive studies on its pharmacological effects are not publicly available.[1][2][3][4] In light of this data gap, this document provides a detailed examination of a structurally similar and well-researched compound, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP). DDMP exhibits a broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, and antimicrobial effects. This guide will present the known quantitative data, experimental methodologies, and relevant biological pathways associated with DDMP to serve as a valuable reference and potential predictive framework for the bioactivity of this compound.

This compound: Current Status

As of the latest literature search, there is a significant lack of published data specifically detailing the biological activities of this compound. The compound is commercially available as a research chemical. Its isolation from Scutellaria barbata suggests a potential for bioactivity, given the medicinal use of the plant. However, without dedicated screening and mechanistic studies, its pharmacological profile remains uncharacterized.

A Structurally Related Analogue: 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)

In contrast, the structurally related compound DDMP has been the subject of numerous studies, revealing a range of significant biological effects. DDMP is a known product of the Maillard reaction and is found in various foods.[5] Its bioactivities are well-documented and provide a strong basis for inferring the potential properties of similar pyranone structures.

Antioxidant Activity of DDMP

DDMP has demonstrated considerable antioxidant properties through various in vitro assays. It acts as a potent free radical scavenger, a characteristic attributed to its chemical structure.

Table 1: Quantitative Antioxidant Activity Data for DDMP

| Assay | Metric | Result | Reference Compound(s) | Source |

| DPPH Radical Scavenging | IC50 | 241.6 µg/mL | Ascorbic acid (45.3 µg/mL), α-tocopherol (69.2 µg/mL), BHT (268.0 µg/mL) | [6][7][8] |

| DPPH Radical Scavenging | % Inhibition (at 350 µM) | 90.7% | BHT (87.6%) | [5] |

| ABTS Radical Scavenging | AEAC | 569.0 mg AA eq/g | Ascorbic acid | [6][7][8] |

| Galvinoxyl Radical Scavenging | % Inhibition (at 17.5 µM) | 88.7% | - | [5] |

IC50: Half-maximal inhibitory concentration. AEAC: Ascorbic acid equivalent antioxidant capacity. BHT: Butylated hydroxytoluene.

A general workflow for assessing antioxidant activity is depicted below.

DPPH Radical Scavenging Assay Protocol:

-

Prepare various concentrations of the test compound (DDMP) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., ethanol).

-

Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

Add the test compound or standard solution to the DPPH working solution in a 96-well microplate.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Scavenging Assay Protocol:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at a designated wavelength (e.g., 734 nm).

-

Add various concentrations of the test compound (DDMP) or a standard (e.g., ascorbic acid) to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at the designated wavelength.

-

The scavenging activity is calculated similarly to the DPPH assay, and the results can be expressed as an ascorbic acid equivalent antioxidant capacity (AEAC).

Anti-inflammatory Activity of DDMP

DDMP has been reported to possess anti-inflammatory properties, which are often linked to its antioxidant capacity and its ability to modulate inflammatory pathways.

Table 2: Quantitative Anti-inflammatory Activity Data for DDMP

| Assay | Metric | Result | Source |

| Inhibition of Egg Albumin Denaturation | % Inhibition | Concentration-dependent | [9][10][11] |

| HRBC Membrane Stabilization | % Protection | Concentration-dependent | [10][12] |

Note: Specific quantitative values like IC50 for anti-inflammatory assays of pure DDMP are not consistently reported in the reviewed literature; instead, its presence in active extracts is noted.

Inhibition of Protein Denaturation Assay: This assay assesses the ability of a compound to inhibit the denaturation of proteins, a common cause of inflammation.

-

A reaction mixture is prepared containing egg albumin, phosphate-buffered saline (pH 6.4), and varying concentrations of the test compound (DDMP) or a standard anti-inflammatory drug (e.g., diclofenac sodium).

-

The mixtures are incubated at a physiological temperature (e.g., 37°C) for a period, followed by heating to induce denaturation (e.g., 70°C).

-

After cooling, the turbidity of the solutions is measured spectrophotometrically (e.g., at 660 nm).

-

The percentage inhibition of denaturation is calculated as: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the denatured protein without the sample and A_sample is the absorbance with the sample.

Antimicrobial Activity of DDMP

DDMP has been identified as having antimicrobial, including antifungal, properties.[13][14]

Disk Diffusion Method (Kirby-Bauer Test): This method is used to assess the susceptibility of microorganisms to antimicrobial agents.

-

A standardized inoculum of the test microorganism is uniformly spread onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar).

-

Sterile filter paper disks impregnated with a known concentration of the test compound (DDMP) are placed on the agar surface.

-

The plate is incubated under appropriate conditions for the test microorganism.

-

The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).

Potential Signaling Pathways and Mechanisms

The antioxidant and anti-inflammatory activities of phenolic compounds like DDMP are often interconnected. The free radical scavenging ability can mitigate oxidative stress, which is a key trigger for inflammatory responses. The potential mechanism involves the modulation of redox-sensitive signaling pathways.

Conclusion and Future Directions

While this compound remains a molecule with uncharacterized biological activity, the extensive data available for its structural analogue, DDMP, offers valuable insights. DDMP's demonstrated antioxidant, anti-inflammatory, and antimicrobial properties suggest that the pyranone scaffold is a promising pharmacophore.

Future research should prioritize the systematic evaluation of this compound to determine its specific bioactivity profile. Direct comparative studies with DDMP would be highly beneficial to elucidate the influence of the 4-hydroxyphenyl substitution on the molecule's efficacy and mechanism of action. Such studies will be crucial in unlocking the potential therapeutic applications of this class of compounds.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS:1167483-18-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and Identification of the Antioxidant DDMP from Heated Pear (Pyrus pyrifolia Nakai) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. phytopharmajournal.com [phytopharmajournal.com]

- 12. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Significance and symbolism [wisdomlib.org]

- 14. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- | 28564-83-2 | Benchchem [benchchem.com]

Potential Therapeutic Applications of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic applications of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one, a phenolic compound isolated from the medicinal herb Scutellaria barbata. While direct experimental evidence on the bioactivity of this specific molecule is limited, its origin from a plant with well-documented pharmacological properties suggests a promising avenue for research and development. This document consolidates the current understanding of the therapeutic potential of Scutellaria barbata and the broader dihydropyranone chemical class, providing a foundation for future investigation into this compound as a potential therapeutic agent. The primary focus will be on its inferred anti-cancer, anti-inflammatory, and antioxidant properties.

Introduction

This compound is a natural product belonging to the dihydropyranone class of phenolic compounds.[1][2][3][4] It has been identified as a constituent of Scutellaria barbata (Lamiaceae), a perennial herb used extensively in traditional Chinese medicine to treat a variety of ailments, including cancer, inflammation, and infections.[5][6] The therapeutic efficacy of Scutellaria barbata is attributed to its rich phytochemical profile, which includes a diverse array of flavonoids, diterpenoids, and other phenolic compounds.[5][7] Given that the biological activity of a plant extract is the synergistic effect of its components, it is plausible that this compound contributes to the overall therapeutic profile of Scutellaria barbata. This whitepaper will, therefore, extrapolate the potential therapeutic uses of this specific compound based on the established bioactivities of its source and the known pharmacological relevance of the dihydropyranone scaffold.

Potential Therapeutic Targets

Based on the known therapeutic actions of Scutellaria barbata, the following areas represent the most promising avenues for the investigation of this compound:

-

Oncology: Scutellaria barbata extracts have demonstrated significant anti-cancer activity against various cancer cell lines, including lung, colon, and ovarian cancers.[8][9][10]

-

Inflammation: The herb is traditionally used for its anti-inflammatory properties, which have been validated in modern pharmacological studies.[11][12][13]

-

Oxidative Stress: The antioxidant capacity of Scutellaria barbata is well-documented and is largely attributed to its phenolic and flavonoid content.[14][15]

Inferred Pharmacological Activity: Evidence from Scutellaria barbata

The therapeutic potential of this compound is inferred from the extensive research conducted on its natural source, Scutellaria barbata.

Anticancer Activity

Extracts of Scutellaria barbata have been shown to inhibit the proliferation of various cancer cell lines. The cytotoxic effects are often attributed to the induction of apoptosis and cell cycle arrest.

Table 1: In Vitro Anticancer Activity of Scutellaria barbata Extracts

| Cell Line | Cancer Type | Extract Type | IC50 Value | Reference |

| A549 | Human Lung Cancer | Ethanol | 0.21 mg/mL | [9][16] |

| CL1-5 | Human Lung Cancer | Not Specified | Dose-dependent inhibition | [8] |

| HT-29 | Human Colon Carcinoma | Ethanol | Not Specified (Induces G1/S arrest) | [17] |

Anti-inflammatory Activity

The anti-inflammatory effects of Scutellaria barbata are mediated through the inhibition of key inflammatory mediators, such as nitric oxide (NO) and prostaglandins.

Table 2: In Vitro Anti-inflammatory Activity of Scutellaria barbata Extracts

| Cell Line | Assay | Extract Type | Inhibition | Reference |

| RAW 264.7 | Nitric Oxide Production | Ethanol & Ethyl Acetate | Dose-dependent decline | [11] |

Antioxidant Activity

The antioxidant properties of Scutellaria barbata are attributed to its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.

Table 3: In Vitro Antioxidant Activity of Scutellaria Species Extracts

| Species | Extract Type | Assay | IC50 Value | Reference |

| Scutellaria lateriflora | Microshoot Extract | DPPH Radical Scavenging | 1.639 ± 0.008 mg/mL | [15] |

| Scutellaria barbata | Not Specified | Not Specified | Not Specified | [14] |

| Scutellarein (a flavonoid from Scutellaria) | Not Specified | DPPH Radical Scavenging | Lower than Scutellarin | [18] |

Key Signaling Pathways

The anticancer and anti-inflammatory effects of Scutellaria barbata are known to be mediated through the modulation of several key signaling pathways. It is hypothesized that this compound may also exert its effects through these pathways.

Anticancer Signaling Pathways

Scutellaria barbata extracts have been shown to modulate the PI3K/Akt/mTOR, MAPK, and NF-κB signaling pathways in cancer cells, leading to cell cycle arrest and apoptosis.[5] The herb's components can also suppress the Hedgehog signaling pathway, which is involved in tumor angiogenesis.[19]

Caption: Inferred Anticancer Signaling Pathways.

Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of Scutellaria barbata involves the inhibition of pro-inflammatory signaling pathways, leading to a reduction in the production of inflammatory mediators.

Caption: Inferred Anti-inflammatory Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to validate the therapeutic potential of this compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is used to determine the free radical scavenging activity of a compound.[20][21][22]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the test compound and the positive control in the same solvent.

-

In a 96-well plate, add a specific volume of the test compound or positive control to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Caption: DPPH Assay Workflow.

Griess Assay for Nitric Oxide Inhibition (Anti-inflammatory Activity)

This assay measures the amount of nitrite, a stable metabolite of nitric oxide, in cell culture supernatants.[23][24][25][26][27]

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Test compound

-

Griess Reagent (e.g., 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Cell culture medium

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specific duration.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production, except for the control group.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with the Griess Reagent in a new 96-well plate.

-

Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.

-

Measure the absorbance at a specific wavelength (typically 540 nm).

-

The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

-

The percentage of nitric oxide inhibition is calculated.

Caption: Griess Assay Workflow.

MTT Assay (Cytotoxicity/Anticancer Activity)

This colorimetric assay is used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[28][29][30][31][32]

Materials:

-

Cancer cell line of interest

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Cell culture medium

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.

-

Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

-

Shake the plate to ensure complete dissolution of the crystals.

-

Measure the absorbance at a specific wavelength (typically between 540 and 590 nm).

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Caption: MTT Assay Workflow.

Conclusion and Future Directions

This compound, as a constituent of the medicinally important plant Scutellaria barbata, holds significant potential for therapeutic applications, particularly in the fields of oncology, inflammation, and diseases related to oxidative stress. While direct experimental data for this specific compound is currently unavailable, the well-established pharmacological profile of its natural source provides a strong rationale for further investigation.

Future research should focus on the following:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from Scutellaria barbata or through chemical synthesis.

-

In Vitro Bioactivity Screening: Systematic evaluation of the purified compound for its anticancer, anti-inflammatory, and antioxidant activities using the standardized protocols outlined in this document.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models to assess the therapeutic efficacy, pharmacokinetics, and safety profile of the compound.

The exploration of this novel dihydropyranone derivative could lead to the development of new and effective therapeutic agents for a range of human diseases. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. academicjournals.org [academicjournals.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scutellaria barbata: A Review on Chemical Constituents, Pharmacological Activities and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phytochemical Profiling and Bio-Potentiality of Genus Scutellaria: Biomedical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer activity and mechanism of Scutellaria barbata extract on human lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bioengineer.org [bioengineer.org]

- 11. jfda-online.com [jfda-online.com]

- 12. scite.ai [scite.ai]

- 13. Scutellaria barbata ameliorates acute respiratory distress syndrome by inhibiting neutrophil-mediated inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Scutellaria barbata D. Don induces G1/S arrest via modulation of p53 and Akt pathways in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. acmeresearchlabs.in [acmeresearchlabs.in]

- 22. marinebiology.pt [marinebiology.pt]

- 23. researchgate.net [researchgate.net]

- 24. Protocol Griess Test [protocols.io]

- 25. resources.rndsystems.com [resources.rndsystems.com]

- 26. researchgate.net [researchgate.net]

- 27. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 30. MTT assay protocol | Abcam [abcam.com]

- 31. MTT (Assay protocol [protocols.io]

- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preliminary Studies on the Mechanism of Action of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary framework for investigating the mechanism of action of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one, a phenolic compound isolated from Scutellaria barbata. Due to the limited direct research on this specific molecule, this document extrapolates potential biological activities and mechanisms based on the known functions of the broader dihydropyranone class of compounds. This guide outlines hypothesized mechanisms, including antioxidant, anti-inflammatory, cytotoxic, and antimicrobial activities, and provides detailed experimental protocols for their investigation. The content herein is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

This compound is a natural product belonging to the dihydropyranone family of phenolic compounds. It has been identified in Scutellaria barbata, a plant with a history of use in traditional medicine. While this specific molecule is not extensively studied, related compounds, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), have demonstrated a range of biological activities.[1] These activities suggest that this compound may hold therapeutic potential. This whitepaper aims to consolidate the current understanding of related compounds to propose testable hypotheses for the mechanism of action of this specific dihydropyranone and to provide the necessary experimental frameworks for these preliminary studies.

Hypothesized Mechanisms of Action

Based on the biological activities reported for structurally similar pyran-4-one derivatives, the following mechanisms are proposed as primary areas of investigation for this compound.

Antioxidant Activity

Dihydropyranone derivatives are recognized for their potent antioxidant properties, largely attributed to their ability to scavenge free radicals.[1] The hydroxyl group on the phenyl ring of the target compound is likely a key contributor to this activity, potentially acting as a hydrogen donor to neutralize reactive oxygen species (ROS).[2] The unstable enol structure that can form in the pyranone ring is also considered a key factor in the antioxidant activity of this class of compounds.[2]

Anti-inflammatory Effects

Chronic inflammation is often linked to oxidative stress. By scavenging free radicals, antioxidant compounds can mitigate inflammatory responses. Pyran derivatives have been investigated for their anti-inflammatory properties.[3][4] A plausible mechanism is the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. Inhibition of NF-κB activation would lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][5]

Cytotoxic Activity Against Cancer Cell Lines

Various synthetic and natural pyran derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[6][7][8][9] The preliminary investigation of this compound should therefore include screening for its anti-proliferative effects on relevant cancer cell lines. The mechanism could involve the induction of apoptosis or cell cycle arrest.

Antimicrobial and Quorum Sensing Inhibition

Quantitative Data Summary

As of the date of this publication, there is no publicly available quantitative data on the biological activity of this compound. The following table is provided as a template for researchers to summarize their findings from future experimental evaluations.

| Assay Type | Metric | Value | Cell Line / Model System | Reference |

| DPPH Radical Scavenging | IC₅₀ | Data to be generated | Cell-free | Internal Report |

| MTT Cell Viability | IC₅₀ | Data to be generated | e.g., MCF-7, HeLa, etc. | Internal Report |

| Nitric Oxide Inhibition | IC₅₀ | Data to be generated | e.g., LPS-stimulated RAW 264.7 | Internal Report |

| Quorum Sensing Inhibition | IC₅₀ | Data to be generated | e.g., P. aeruginosa PAO1 | Internal Report |

Experimental Protocols

The following are detailed protocols for key experiments to investigate the hypothesized mechanisms of action.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is adapted from standard procedures for determining the free radical scavenging capacity of a compound.[15][16][17][18]

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in a dark, airtight container.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO or methanol) to create a stock solution. Prepare a series of dilutions from this stock solution.

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of each sample dilution to respective wells.

-

Add 180 µL of the 0.1 mM DPPH solution to each well.

-

For a positive control, use a known antioxidant such as ascorbic acid or Trolox.

-

For a blank, use 20 µL of the solvent instead of the sample.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

MTT Assay for Cell Viability and Cytotoxicity

This protocol outlines the procedure for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of the compound on cell proliferation.[19][20][21]

-

Cell Seeding: Seed cells (e.g., a cancer cell line like MCF-7 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare various concentrations of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined from a dose-response curve.

Western Blot Analysis of NF-κB Pathway Activation

This protocol describes the detection of key proteins in the NF-κB signaling pathway to assess the compound's anti-inflammatory potential.[22][23][24][25][26]

-

Cell Culture and Treatment:

-

Culture macrophages (e.g., RAW 264.7) to about 80% confluency.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes). Include untreated and LPS-only controls.

-

-

Protein Extraction:

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

For analyzing protein translocation, perform nuclear and cytoplasmic fractionation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Perform densitometric analysis to quantify the changes in protein expression or phosphorylation relative to the controls.

-

Visualizations of Hypothesized Mechanisms and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the proposed mechanisms and experimental procedures.

Caption: Proposed antioxidant mechanism of action.

References

- 1. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- | 28564-83-2 | Benchchem [benchchem.com]

- 2. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic effect of novel dehydroepiandrosterone derivatives on different cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijpsonline.com [ijpsonline.com]

- 14. [PDF] Inhibition of Quorum Sensing in Pseudomonas aeruginosa: A Review | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. acmeresearchlabs.in [acmeresearchlabs.in]

- 17. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 18. abcam.cn [abcam.cn]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 20. MTT (Assay protocol [protocols.io]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]

- 24. researchgate.net [researchgate.net]

- 25. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 26. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide on 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one is a phenolic compound belonging to the dihydropyranone class of natural products.[1][2] It was first isolated from the ethanol extract of Scutellaria barbata, a plant with a history of use in Traditional Chinese Medicine for its anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive review of the currently available scientific literature on this compound, including its physicochemical properties, spectroscopic data, and the experimental protocol for its isolation. At present, there is a notable lack of published data on the specific biological activities, mechanisms of action, and synthetic procedures for this molecule. This document aims to consolidate the existing knowledge and highlight areas for future research.

Introduction

Scutellaria barbata D. Don, a perennial herb, is known to produce a diverse array of secondary metabolites, including flavonoids, diterpenoids, and polysaccharides, which are believed to contribute to its therapeutic effects.[3][4][5][6][7] In 2011, a study focusing on the chemical constituents of this plant led to the isolation and characterization of two new phenols, one of which was (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one.[1][2] While the initial report detailed its structure elucidation, the biological activities of this specific compound were noted to be under investigation. This guide summarizes the foundational data available for this compound.

Physicochemical and Spectroscopic Data

The primary characterization of this compound was reported by Wang et al. (2011). The following tables summarize the key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₃ | [1] |

| Molecular Weight | 204.22 g/mol | [1] |

| Appearance | Yellowish oil | |

| Optical Rotation | [α]D²⁵ -36.5 (c 0.1, MeOH) |

Table 2: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.28 | d | 8.5 | H-2', H-6' |

| 6.81 | d | 8.5 | H-3', H-5' |

| 5.48 | s | H-5 | |

| 5.41 | dd | 12.5, 3.0 | H-2 |

| 3.00 | dd | 17.0, 12.5 | H-3a |

| 2.62 | dd | 17.0, 3.0 | H-3b |

| 2.26 | s | 6-CH₃ |

Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)

| Chemical Shift (δ) ppm | Assignment |

| 199.3 | C-4 |

| 175.7 | C-6 |

| 158.8 | C-4' |

| 131.0 | C-1' |

| 129.4 | C-2', C-6' |

| 116.8 | C-3', C-5' |

| 108.6 | C-5 |

| 81.3 | C-2 |

| 44.5 | C-3 |

| 20.3 | 6-CH₃ |

Table 4: Mass Spectrometry Data

| Technique | Ion (m/z) | Assignment |

| ESI-MS | 205 [M+H]⁺ | Protonated Molecule |

| HRESI-MS | 205.0862 [M+H]⁺ | Calculated for C₁₂H₁₃O₃: 205.0865 |

Experimental Protocols

Isolation of this compound

The following protocol is based on the method described by Wang et al. (2011) for the isolation of the title compound from Scutellaria barbata.

Workflow for the Isolation of this compound

Caption: Isolation workflow for this compound.

Biological Activity and Mechanism of Action

A comprehensive search of the scientific literature reveals a significant lack of data regarding the biological activity of this compound. The initial publication by Wang et al. (2011) stated that the biological activities were under evaluation, but no subsequent studies detailing these findings for this specific compound have been published.

While the crude extracts of Scutellaria barbata and other isolated compounds from the plant have demonstrated a range of pharmacological effects, including anti-cancer, anti-inflammatory, and anti-viral activities, these properties cannot be directly attributed to this compound without specific experimental evidence.[3][4][5][6][7]

Due to the absence of biological data, there is currently no information on the mechanism of action or any associated signaling pathways for this compound.

Logical Relationship of Current Knowledge

Caption: Current knowledge and identified research gaps.

Synthesis

As of the date of this review, no total synthesis or any synthetic routes for this compound have been reported in the peer-reviewed literature. The only described method for obtaining this compound is through isolation from its natural source, Scutellaria barbata.

Conclusion and Future Directions

This compound is a structurally characterized natural product with limited available scientific data. While its discovery within a medicinally significant plant suggests potential biological relevance, there is a clear need for further research. Future studies should prioritize:

-

Chemical Synthesis: The development of a robust synthetic route would enable the production of larger quantities of the compound for comprehensive biological evaluation.

-

Biological Screening: In vitro and in vivo studies are necessary to determine the pharmacological profile of this compound. Given the known activities of Scutellaria barbata, screening for anti-cancer, anti-inflammatory, and anti-viral properties would be a logical starting point.

-

Mechanism of Action Studies: Should biological activity be identified, subsequent research should focus on elucidating the underlying molecular mechanisms and identifying potential cellular targets and signaling pathways.

This technical guide serves as a foundational resource for researchers interested in this compound and aims to stimulate further investigation into its potential therapeutic applications.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata [mdpi.com]

- 5. Scutellaria barbata: A Review on Chemical Constituents, Pharmacol...: Ingenta Connect [ingentaconnect.com]

- 6. Scutellaria barbata: A Review on Chemical Constituents, Pharmacological Activities and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

An In-depth Technical Guide to the Proposed Biosynthetic Pathway of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a proposed biosynthetic pathway for 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one, a phenolic compound isolated from the medicinal herb Scutellaria barbata. While the precise enzymatic steps for the synthesis of this specific molecule have not been empirically determined, this document constructs a scientifically plausible pathway based on established principles of plant secondary metabolism, drawing parallels with the well-characterized biosynthesis of flavonoids and other styrylpyrones in Scutellaria species and other plants. The proposed pathway is a hybrid of the phenylpropanoid and polyketide pathways, culminating in a series of condensation, cyclization, and reduction reactions. This guide provides a theoretical framework, including key enzymes, intermediates, and proposed experimental protocols for the elucidation and verification of this pathway. All quantitative data presented are hypothetical and intended to be representative for the purpose of experimental design.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to originate from precursors supplied by the phenylpropanoid and polyketide pathways. The core structure suggests the condensation of a p-coumaroyl-CoA starter unit with two extender units, likely one malonyl-CoA and one methylmalonyl-CoA, followed by cyclization and reduction.

Phenylpropanoid Pathway: Synthesis of the Starter Unit

The initial steps of the pathway involve the conversion of the primary metabolite L-phenylalanine to the activated starter molecule, p-coumaroyl-CoA. This is a well-established pathway in higher plants.

-

Step 1: Phenylalanine Ammonia-Lyase (PAL) catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Step 2: Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid at the para position to yield p-coumaric acid.

-

Step 3: 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Polyketide Synthesis and Cyclization

The formation of the pyranone ring is proposed to be catalyzed by a Type III Polyketide Synthase (PKS), likely a styrylpyrone synthase (SPS)-like enzyme.

-

Step 4: Styrylpyrone Synthase (SPS)-like Enzyme catalyzes the sequential condensation of the p-coumaroyl-CoA starter unit with one molecule of malonyl-CoA and one molecule of methylmalonyl-CoA. This forms a linear tetraketide intermediate.

-

Step 5: Intramolecular Cyclization of the tetraketide intermediate, likely occurring as part of the SPS catalytic cycle, forms the α-pyrone ring, resulting in a styrylpyrone intermediate.

Final Reduction Step

The 2,3-dihydro structure of the final product indicates a reduction of a double bond in the pyranone ring.

-

Step 6: Reductase A putative reductase enzyme is proposed to catalyze the NADPH- or NADH-dependent reduction of the styrylpyrone intermediate to yield this compound.

The following diagram illustrates the proposed biosynthetic pathway:

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data (Hypothetical)

The following tables summarize hypothetical quantitative data for the key enzymes in the proposed pathway. These values are representative and should be experimentally determined.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 50 | 15 |

| Cinnamate-4-Hydroxylase (C4H) | Cinnamic acid | 20 | 5 |

| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric acid, ATP, CoA | 30, 100, 80 | 25 |

| Styrylpyrone Synthase (SPS)-like | p-Coumaroyl-CoA, Malonyl-CoA, Methylmalonyl-CoA | 5, 10, 15 | 0.5 |

| Reductase | Styrylpyrone Intermediate, NADPH | 25, 50 | 10 |

Table 2: Metabolite Concentrations in Scutellaria barbata (Hypothetical)

| Metabolite | Tissue | Concentration (µg/g fresh weight) |

| L-Phenylalanine | All | 500 - 1000 |

| p-Coumaric acid | All | 50 - 100 |

| This compound | Roots, Leaves | 10 - 50 |

Experimental Protocols

The following protocols describe methodologies to identify and characterize the enzymes and intermediates of the proposed biosynthetic pathway.

Protocol 1: Identification of PKS Genes from Scutellaria barbata

This protocol outlines the steps for identifying candidate Type III PKS genes from a Scutellaria barbata transcriptome dataset.

Caption: Workflow for the identification of candidate PKS genes.

Methodology:

-

RNA Extraction: Total RNA is extracted from various tissues of S. barbata (roots, stems, leaves) using a suitable plant RNA extraction kit.

-

Transcriptome Sequencing: The extracted RNA is used for cDNA library construction and sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

De novo Assembly: The raw sequencing reads are assembled into contigs using a de novo assembler (e.g., Trinity).

-

Homology Search: The assembled contigs are searched against a database of known plant Type III PKS protein sequences (including CHS and SPS) using tBLASTn.

-

Phylogenetic Analysis: The identified PKS-like sequences are aligned with known CHS and SPS sequences, and a phylogenetic tree is constructed to identify candidates that cluster with SPS enzymes.

-

Gene Cloning: Full-length coding sequences of candidate genes are obtained by RACE-PCR and cloned into an expression vector.

Protocol 2: In Vitro Characterization of a Candidate SPS-like Enzyme

This protocol describes the expression of a candidate PKS gene in E. coli and the in vitro characterization of the recombinant enzyme.

Caption: Workflow for the in vitro characterization of a candidate enzyme.

Methodology:

-

Protein Expression and Purification: The candidate PKS gene in an expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assay: The purified enzyme is incubated in a reaction buffer containing the starter unit (p-coumaroyl-CoA) and extender units (malonyl-CoA and methylmalonyl-CoA).

-

Product Analysis: The reaction products are extracted and analyzed by HPLC and LC-MS. The mass and fragmentation pattern of the product are compared with an authentic standard of the styrylpyrone intermediate.

-

Kinetic Analysis: Enzyme assays are performed with varying substrate concentrations to determine the Km and kcat values.

Protocol 3: Isotope Labeling Studies in S. barbata

This protocol uses stable isotope-labeled precursors to trace the biosynthetic origin of the target compound in vivo.

Methodology:

-

Precursor Feeding: S. barbata seedlings or cell cultures are fed with 13C-labeled L-phenylalanine or 13C-labeled acetate.

-

Metabolite Extraction: After a defined incubation period, metabolites are extracted from the plant material.

-

LC-MS and NMR Analysis: The extracts are analyzed by high-resolution LC-MS to detect the incorporation of 13C into the target molecule. The position of the labels is determined by NMR spectroscopy.

-

Pathway Confirmation: The observed labeling pattern is compared with the predicted pattern based on the proposed biosynthetic pathway to confirm the origin of the carbon skeleton.

Signaling Pathways and Regulation

The biosynthesis of secondary metabolites in plants is tightly regulated by various signaling pathways in response to developmental cues and environmental stresses. While specific regulatory networks for the biosynthesis of this compound are unknown, it is likely to be co-regulated with other phenylpropanoid-derived compounds.

Caption: A generalized model for the regulation of the proposed biosynthetic pathway.

Conclusion

This technical guide presents a plausible biosynthetic pathway for this compound based on current knowledge of plant secondary metabolism. The proposed pathway, originating from the phenylpropanoid and polyketide pathways, provides a solid foundation for future research aimed at elucidating the precise enzymatic steps and regulatory mechanisms. The experimental protocols outlined herein offer a roadmap for the identification and characterization of the key biosynthetic genes and enzymes. A thorough understanding of this pathway will not only contribute to the fundamental knowledge of plant biochemistry but also open avenues for the biotechnological production of this and related bioactive compounds for pharmaceutical applications.

Methodological & Application

Application Note: Synthesis of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one is a phenolic compound that has been isolated from natural sources such as Scutellaria barbata.[1][2] Its structure, featuring a dihydropyranone core, is a common motif in a variety of biologically active natural products. This class of compounds, which includes flavanones and chromanones, has garnered significant interest in drug discovery for potential anti-inflammatory and anti-cancer activities.[3]

This document provides a detailed protocol for a plausible synthetic route to this compound. The described method is based on a base-catalyzed condensation-cyclization reaction between 4-hydroxybenzaldehyde and ethyl acetoacetate, a common and effective strategy for the formation of heterocyclic systems.

Quantitative Data Summary

The following table outlines the reactants and expected yield for the synthesis.

| Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Molar Equivalents | Expected Yield (%) | Final Purity (%) |

| 4-Hydroxybenzaldehyde | 122.12 | 10.0 | 1.0 | ||

| Ethyl Acetoacetate | 130.14 | 12.0 | 1.2 | ||

| Piperidine (catalyst) | 85.15 | 1.0 | 0.1 | ||

| Product | 204.22 | - | - | ~65% | >98% |

Experimental Protocol

This protocol details a one-pot synthesis involving a base-catalyzed condensation followed by an intramolecular cyclization.

Materials:

-

4-Hydroxybenzaldehyde

-

Ethyl acetoacetate

-

Piperidine

-

Ethanol (absolute)

-

Hydrochloric acid (2M)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol) and absolute ethanol (30 mL). Stir the mixture until the solid is completely dissolved.

-

Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.56 g, 12.0 mmol, 1.2 eq.) followed by piperidine (0.085 g, 1.0 mmol, 0.1 eq.).

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C). Maintain the reflux with vigorous stirring for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a rotary evaporator and remove the ethanol under reduced pressure.

-

Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with 2M hydrochloric acid (2 x 25 mL) to remove piperidine, and then with brine (25 mL).

-